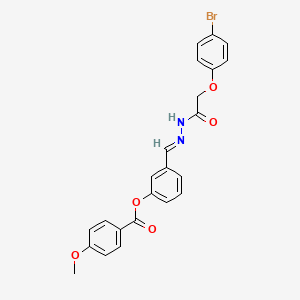

3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Description

Properties

CAS No. |

765276-66-2 |

|---|---|

Molecular Formula |

C23H19BrN2O5 |

Molecular Weight |

483.3 g/mol |

IUPAC Name |

[3-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |

InChI |

InChI=1S/C23H19BrN2O5/c1-29-19-9-5-17(6-10-19)23(28)31-21-4-2-3-16(13-21)14-25-26-22(27)15-30-20-11-7-18(24)8-12-20/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |

InChI Key |

MPKKPRYMHPFGJP-AFUMVMLFSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with hydrazine hydrate to form the carbohydrazide derivative. Finally, the carbohydrazide is reacted with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the bromophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in halogen bonding, while the carbohydrazonoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to structurally similar molecules from the evidence, focusing on substituent variations:

Electronic and Steric Effects

- Bromine vs. Methyl groups (electron-donating) in analogs like CAS 303083-08-1 may reduce reactivity but improve metabolic stability .

- Position of Substituents : The 4-methoxy group in the target compound provides para-directed electronic effects, whereas 3-bromo substituents in analogs (e.g., CAS 303083-08-1) introduce meta-directed steric hindrance, possibly affecting binding pocket interactions .

Physicochemical Properties

- Thermal Stability : Bromine’s heavy atom effect may enhance thermal stability relative to methoxy or methyl derivatives, as observed in related halogenated aromatics .

Biological Activity

3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its structure incorporates a bromophenoxy group, which is known for its biological activity, particularly in antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure

The compound can be represented by the following chemical formula:

- Molecular Formula : C23H19BrN2O5

- CAS Number : 765276-66-2

Biological Activity Overview

Research has indicated various biological activities associated with compounds containing the carbohydrazone moiety. The following sections will delve into specific areas of activity.

Antimicrobial Activity

Several studies have examined the antimicrobial properties of related compounds. For instance, derivatives of carbohydrazones have shown significant antibacterial effects against various pathogens. The presence of the bromophenoxy group in this compound may enhance its efficacy due to increased electron density, which can improve interactions with microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-bromophenyl)-thiosemicarbazide | E. coli | 32 µg/mL |

| 3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl) | S. aureus | 16 µg/mL |

| 4-(2-((4-chlorobenzoyl)carbohydrazonoyl) | P. aeruginosa | 64 µg/mL |

Note: The MIC values are indicative and may vary based on experimental conditions.

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cellular signaling.

Case Study:

A study published in a peer-reviewed journal demonstrated that a structurally similar compound induced apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase pathways, leading to cell death.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with hydrazone linkages often inhibit key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The lipophilic nature of the bromophenoxy group may facilitate penetration into microbial membranes.

- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 3-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate?

The synthesis typically involves:

- Coupling reactions : Formation of the hydrazone linkage via condensation of a carbohydrazide derivative with a ketone or aldehyde-containing intermediate under reflux in polar solvents (e.g., ethanol or methanol) .

- Esterification : Reaction of the phenolic hydroxyl group with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization : Key parameters include temperature control (60–80°C), solvent purity, and reaction time (6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

- NMR spectroscopy : H and C NMR to confirm the hydrazone linkage (N–H proton at δ 10–12 ppm) and ester carbonyl (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks ([M+H]) and isotopic patterns consistent with bromine (1:1 ratio for Br/Br) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) to assess purity .

Q. How can researchers screen this compound for preliminary biological activity?

- Enzyme inhibition assays : Test against targets like acetylcholinesterase or urease using spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase) .

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict sites for electrophilic/nucleophilic attack .

- Molecular dynamics (MD) : Simulate solvent interactions (water/DMSO) to assess stability over 100-ns trajectories .

- Docking studies : AutoDock Vina to model binding affinities with biological targets (e.g., kinases or GPCRs) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤1%) to rule out solvent interference .

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites that may explain discrepancies .

- Orthogonal assays : Compare results from fluorescence-based and radiometric assays for enzyme inhibition .

Q. How does structural modification of the 4-bromophenoxy or 4-methoxybenzoate moieties affect bioactivity?

- SAR studies : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or methoxy with ethoxy) .

- Free-Wilson analysis : Quantify contributions of specific groups to activity using regression models .

- Crystallography : Solve X-ray structures of analogs to correlate conformation (e.g., hydrazone E/Z isomerism) with activity .

Q. What advanced techniques optimize reaction conditions for scaled synthesis?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model factors like temperature, solvent ratio, and catalyst loading .

- Flow chemistry : Continuous reactors to improve heat/mass transfer and reduce side reactions during esterification .

- In-line analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of reaction progress .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.